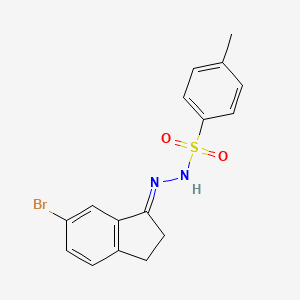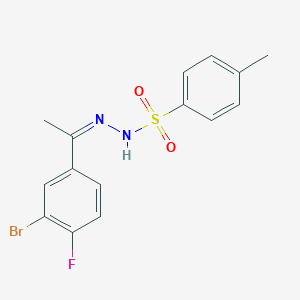
N'-(6-Bromo-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Bromo-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide, also known as 6-Bromo-2,3-dihydro-1H-inden-1-ylidene-4-methylbenzenesulfonohydrazide (6-Br-DHI-MBSH) is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. It is a brominated indene derivative with a sulfonohydrazide group, and is structurally related to other compounds such as 6-chloro-2,3-dihydro-1H-inden-1-ylidene-4-methylbenzenesulfonohydrazide (6-Cl-DHI-MBSH) and 6-iodo-2,3-dihydro-1H-inden-1-ylidene-4-methylbenzenesulfonohydrazide (6-I-DHI-MBSH). This compound has been used in a variety of scientific research applications due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
6-Br-DHI-MBSH has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of transition metal complexes, and has been used as a catalyst in organic reactions. It has also been used in the synthesis of polymers, as well as in the synthesis of organic compounds. Additionally, 6-Br-DHI-MBSH has been used as a fluorescent probe for the detection of certain metals, and has been used in the study of enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of 6-Br-DHI-MBSH is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it is able to accept electrons from other molecules. This allows it to form covalent bonds with other molecules, which can then be used to catalyze certain reactions. Additionally, the compound is believed to be able to act as a nucleophile, which means that it is able to donate electrons to other molecules. This allows it to form covalent bonds with other molecules, which can then be used to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-DHI-MBSH have not yet been fully studied. However, it is believed that the compound may have some anti-inflammatory and antioxidant properties. Additionally, the compound has been studied for its potential to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-Br-DHI-MBSH in laboratory experiments is its ability to act as a Lewis acid and nucleophile. This allows it to form covalent bonds with other molecules, which can then be used to catalyze certain reactions. Additionally, the compound is relatively stable, which makes it suitable for use in a variety of laboratory experiments. However, the compound is not suitable for use in human clinical trials due to its lack of toxicity data.
Zukünftige Richtungen
There are a number of potential future directions for the study of 6-Br-DHI-MBSH. These include further research into the compound’s potential anti-inflammatory and antioxidant properties, as well as its potential to induce apoptosis in cancer cells. Additionally, further research could be conducted into the compound’s potential for use in drug delivery systems and the development of new catalysts. Finally, further research could be conducted into the compound’s potential for use in the synthesis of polymers and other organic compounds.
Synthesemethoden
6-Br-DHI-MBSH is synthesized through a three-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 6-bromo-2,3-dihydro-1H-indene in aqueous dimethyl sulfoxide (DMSO) at room temperature. This reaction yields the desired product, 6-bromo-2,3-dihydro-1H-inden-1-ylidene-4-methylbenzenesulfonate (6-Br-DHI-MBS). The second step involves the reaction of 6-Br-DHI-MBS with hydrazine hydrate in ethanol at room temperature, which results in the formation of 6-Br-DHI-MBSH. The third and final step involves the purification of the compound using silica gel column chromatography.
Eigenschaften
IUPAC Name |
N-[(E)-(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-11-2-7-14(8-3-11)22(20,21)19-18-16-9-5-12-4-6-13(17)10-15(12)16/h2-4,6-8,10,19H,5,9H2,1H3/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQTUKPIMFZZCU-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CCC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-Bromo-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290452.png)
![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290456.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290461.png)
![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290469.png)
![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290470.png)
![[S(R)]-N-[(R)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290471.png)
![Dodecamethylbambus[6]uril hydrate, bu[6]](/img/structure/B6290479.png)

![[S(R)]-N-((1S)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290520.png)
![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)



